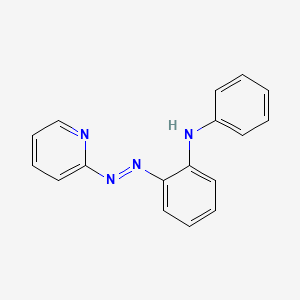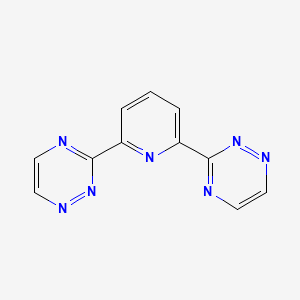
1,2,4-Triazine, 3,3'-(2,6-pyridinediyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazine, 3,3’-(2,6-pyridinediyl)bis-: is a heterocyclic compound that features a triazine ring fused with a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Triazine, 3,3’-(2,6-pyridinediyl)bis- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a macroporous silica-based composite, where the triazine compound is impregnated into the silica matrix . The reaction conditions often include the use of solvents such as chloroform and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 1,2,4-Triazine, 3,3’-(2,6-pyridinediyl)bis- for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,4-Triazine, 3,3’-(2,6-pyridinediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazine compounds.
Substitution: The triazine ring can undergo substitution reactions with various reagents, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 1,2,4-Triazine, 3,3’-(2,6-pyridinediyl)bis- is used as a ligand in coordination chemistry.
Biology: The compound has been investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties. Its ability to form stable complexes with metal ions makes it a candidate for use in medicinal chemistry .
Medicine: In medicine, derivatives of 1,2,4-Triazine, 3,3’-(2,6-pyridinediyl)bis- are explored for their potential therapeutic effects, including anticancer and antiviral activities. The compound’s unique structure allows it to interact with biological targets in specific ways .
Industry: Industrially, the compound is used in the development of advanced materials, such as polymers and dendrimers. Its ability to form stable complexes with metals also makes it useful in the field of catalysis and materials science .
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazine, 3,3’-(2,6-pyridinediyl)bis- involves its interaction with specific molecular targets. The compound’s triazine and pyridine rings allow it to bind to metal ions and other molecules through coordination bonds. This binding can influence various biochemical pathways and processes, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
2,6-Bis(1,2,3-triazol-4-yl)pyridine: This compound shares a similar structure with 1,2,4-Triazine, 3,3’-(2,6-pyridinediyl)bis- and is used in coordination chemistry and materials science.
2,4,6-Triazido-1,3,5-Triazine:
Uniqueness: 1,2,4-Triazine, 3,3’-(2,6-pyridinediyl)bis- is unique due to its ability to form stable complexes with a wide range of metal ions. This property makes it highly versatile and useful in various scientific and industrial applications. Its structure also allows for easy modification, leading to the development of numerous derivatives with tailored properties .
Propiedades
Número CAS |
220525-55-3 |
|---|---|
Fórmula molecular |
C11H7N7 |
Peso molecular |
237.22 g/mol |
Nombre IUPAC |
3-[6-(1,2,4-triazin-3-yl)pyridin-2-yl]-1,2,4-triazine |
InChI |
InChI=1S/C11H7N7/c1-2-8(10-12-4-6-14-17-10)16-9(3-1)11-13-5-7-15-18-11/h1-7H |
Clave InChI |
PSTDUOXXYPXDEG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)C2=NC=CN=N2)C3=NC=CN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


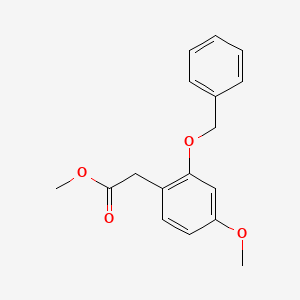
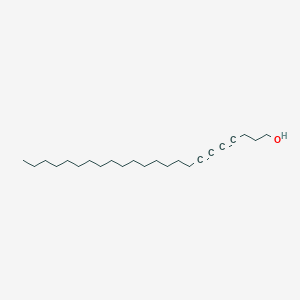
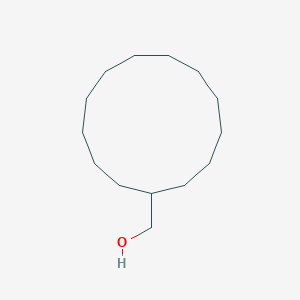
![Quinoline, 4-[2-(1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14257493.png)
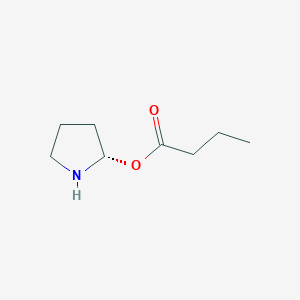
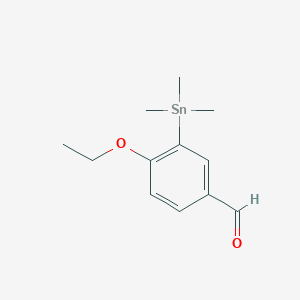

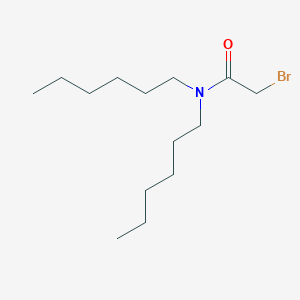

![Fluoro[(naphthalen-2-yl)oxy]propanedioic acid](/img/structure/B14257548.png)
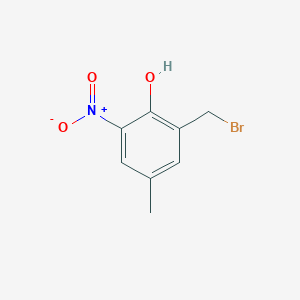
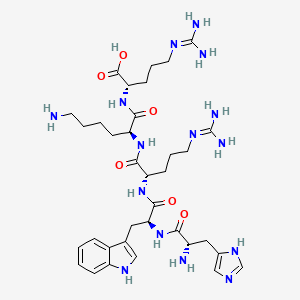
![1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene](/img/structure/B14257560.png)
